Levosulpiride

Description

LEVOSULPIRIDE is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Propriétés

IUPAC Name |

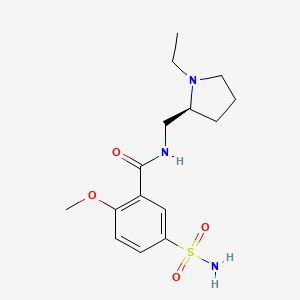

N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4S/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRJTUBHPOOWDU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042583 | |

| Record name | N-{[(2S)-1-Ethylpyrrolidin-2-yl]methyl}-2-methoxy-5-sulfamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23672-07-3 | |

| Record name | Levosulpiride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23672-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levosulpiride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023672073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levosulpiride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16021 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-{[(2S)-1-Ethylpyrrolidin-2-yl]methyl}-2-methoxy-5-sulfamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOSULPIRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTG7R315LK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Levosulpiride on D2 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levosulpiride, the levorotatory enantiomer of sulpiride, is a substituted benzamide with a multifaceted pharmacological profile, primarily recognized for its potent and selective antagonism of dopamine D2 receptors. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning this compound's interaction with D2 receptors, its impact on downstream signaling cascades, and the established experimental methodologies used to characterize these effects. The document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuropharmacology.

Introduction

This compound is a versatile therapeutic agent employed in the management of various psychiatric and gastrointestinal disorders.[1][2] Its clinical efficacy stems from its primary mechanism of action: the selective blockade of dopamine D2 receptors.[1][3] This antagonism modulates dopaminergic neurotransmission in critical brain regions and the enteric nervous system, leading to its antipsychotic, prokinetic, and antiemetic properties.[4] This guide delves into the core principles of this compound's action at the D2 receptor, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.

Molecular Interaction with D2 Receptors

This compound exhibits a high affinity and selectivity for the dopamine D2 receptor subtype. Its antagonistic action prevents the binding of endogenous dopamine, thereby inhibiting the receptor's downstream signaling.

Binding Affinity

Quantitative analysis of this compound's binding affinity to dopamine receptor subtypes is crucial for understanding its selectivity and therapeutic window. The inhibition constant (Ki) is a key parameter representing the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | This compound Ki (nM) |

| Dopamine D2 | ~15 |

| Dopamine D3 | ~13 |

| Dopamine D4 | ~1000 |

| Dopamine D1 | ~45000 |

| Dopamine D5 | ~77000 |

Data compiled from publicly available databases.

Presynaptic vs. Postsynaptic D2 Receptor Selectivity

A noteworthy characteristic of this compound is its preferential antagonism of presynaptic D2 autoreceptors at lower doses. These autoreceptors are located on dopaminergic neurons and function to inhibit the synthesis and release of dopamine. By blocking these receptors, low-dose this compound can paradoxically enhance dopaminergic transmission in certain brain regions. At higher therapeutic doses, this compound also blocks postsynaptic D2 receptors, which is responsible for its antipsychotic effects. While this dose-dependent selectivity is a key aspect of its clinical profile, specific quantitative data on the affinity difference between presynaptic and postsynaptic D2 receptors for this compound is not extensively documented in publicly available literature.

Downstream Signaling Pathways

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. This compound's antagonism of D2 receptors modulates several intracellular signaling cascades.

Canonical Gαi/o Pathway: Inhibition of Adenylyl Cyclase

The canonical signaling pathway for D2 receptors involves the inhibition of adenylyl cyclase activity upon receptor activation by an agonist. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This compound, by blocking the D2 receptor, prevents this dopamine-induced inhibition of adenylyl cyclase, thereby maintaining or increasing intracellular cAMP levels.

Caption: this compound's antagonistic action on the D2 receptor prevents Gi/o-mediated inhibition of adenylyl cyclase.

Non-Canonical β-Arrestin Pathway

In addition to G-protein signaling, D2 receptor activity can also be modulated by β-arrestins. β-arrestin recruitment can lead to receptor desensitization and internalization, as well as initiate G-protein-independent signaling cascades. Studies on the racemate, sulpiride, suggest it acts as a neutral antagonist for β-arrestin recruitment, meaning it does not promote or inhibit this process on its own but can block the recruitment induced by agonists. This suggests that this compound's primary effect is likely mediated through the blockade of G-protein signaling, with a neutral stance on the β-arrestin pathway.

References

Levosulpiride's Dual Role as a 5-HT4 Agonist and D2 Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levosulpiride, the levorotatory enantiomer of sulpiride, is a pharmacologically unique agent with a dual mechanism of action that underpins its clinical efficacy, particularly as a prokinetic agent.[1] It functions as a selective antagonist of dopamine D2 receptors and as a moderate agonist of serotonin 5-HT4 receptors.[2][3] This dual activity confers a distinct therapeutic profile, enhancing gastrointestinal motility and exhibiting antipsychotic and antiemetic properties.[4] This technical guide provides an in-depth exploration of this compound's core pharmacological actions, presenting quantitative data, detailed experimental protocols for its characterization, and visual representations of its signaling pathways.

Introduction

This compound is a substituted benzamide that has garnered significant interest for its multifaceted therapeutic applications, ranging from the management of functional dyspepsia and gastroparesis to the treatment of certain psychiatric disorders.[5] Its clinical utility is derived from its ability to modulate two critical neurotransmitter systems: the dopaminergic and serotonergic systems. Specifically, this compound acts as an antagonist at D2 and D3 dopamine receptors and as an agonist at the 5-HT4 serotonin receptor. This document serves as a comprehensive resource for researchers and drug development professionals, offering a detailed examination of this compound's dual pharmacological role.

Quantitative Pharmacological Data

The affinity and potency of this compound at its target receptors have been characterized through various in vitro studies. The following tables summarize the key quantitative data.

Table 1: this compound Affinity for Dopamine D2-like Receptors

| Receptor Subtype | Parameter | Value (nM) | Species/Tissue | Assay Type |

| D2 | Kᵢ | ~15 | Not Specified | Radioligand Binding |

| D3 | Kᵢ | ~13 | Not Specified | Radioligand Binding |

Data sourced from PubChem CID 688272.

Table 2: this compound Potency at the Human 5-HT4 Receptor

| Tissue | Parameter | pEC₅₀ | EC₅₀ (µM) | Assay Type |

| Gastric Antrum | EC₅₀ | 4.46 ± 0.14 | ~34.67 | Organ Bath (Functional) |

| Jejunum | EC₅₀ | 3.78 ± 6.81 | ~165.96 | Organ Bath (Functional) |

Data derived from a study on EFS-induced cholinergic contractions in human tissue. pEC₅₀ values were converted to EC₅₀ values.

Signaling Pathways

This compound's dual mechanism of action involves the modulation of two distinct G-protein coupled receptor (GPCR) signaling cascades.

5-HT4 Receptor Agonism: Gs-Coupled Pathway

As a 5-HT4 receptor agonist, this compound stimulates the Gs alpha subunit of the associated G-protein. This activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological effects associated with 5-HT4 receptor activation, such as enhanced acetylcholine release from enteric neurons.

D2 Receptor Antagonism: Gi/o-Coupled Pathway

Conversely, by acting as an antagonist at the dopamine D2 receptor, this compound blocks the receptor's normal signaling cascade. D2 receptors are coupled to the Gi/o alpha subunit of their associated G-protein. When an agonist (like dopamine) binds to the D2 receptor, it would typically lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. By blocking this action, this compound prevents this inhibitory effect.

Experimental Protocols

The characterization of this compound's dual activity relies on specific in vitro assays. The following are representative protocols for determining 5-HT4 receptor agonism and D2 receptor antagonism.

Protocol for 5-HT4 Receptor Agonist Functional Assay (cAMP Assay)

This protocol outlines a method to determine the agonist activity of a test compound at the 5-HT4 receptor by measuring its ability to stimulate cAMP production.

Materials:

-

HEK293 cells stably expressing the human 5-HT4 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Test compound (this compound) at various concentrations.

-

Reference 5-HT4 agonist (e.g., Serotonin or Prucalopride).

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

96-well or 384-well plates.

Procedure:

-

Cell Preparation: Seed the 5-HT4 receptor-expressing cells into 96-well or 384-well plates and culture overnight to allow for cell attachment.

-

Compound Addition: Remove the culture medium and wash the cells once with assay buffer. Add the test compound (this compound) at various concentrations to the wells. Include wells with the reference agonist for a positive control and wells with assay buffer alone for a basal control.

-

Incubation: Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C to allow for receptor stimulation and cAMP accumulation.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

-

Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the test compound concentration. Determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.

References

- 1. droracle.ai [droracle.ai]

- 2. 5-HT4 receptors contribute to the motor stimulating effect of this compound in the guinea-pig gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effectiveness and safety of this compound in the treatment of dysmotility-like functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of this compound after single and multiple intramuscular administrations in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portalrecerca.uab.cat [portalrecerca.uab.cat]

Navigating the Preclinical Journey of Levosulpiride: An In-depth Pharmacokinetic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of levosulpiride, a substituted benzamide with prokinetic and antipsychotic properties. This compound, the levorotatory enantiomer of sulpiride, demonstrates a complex absorption, distribution, metabolism, and excretion (ADME) profile that varies across different preclinical models. Understanding these pharmacokinetic characteristics is paramount for the successful translation of this compound into clinical applications. This document summarizes key quantitative data, details experimental methodologies, and visualizes essential pathways and workflows to support further research and development.

Core Pharmacokinetic Parameters of this compound and Sulpiride in Preclinical Models

The oral bioavailability of this compound and its racemate, sulpiride, is generally low in preclinical species, a factor that requires careful consideration in formulation development and dose selection for non-clinical and clinical studies. Intramuscular administration significantly improves bioavailability. The following tables summarize the key pharmacokinetic parameters observed in various preclinical models.

Table 1: Pharmacokinetic Parameters of this compound in Sheep and Goats

| Species | Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) | Reference |

| Sheep | IV | 50 mg | - | - | - | 1.80 | - | |

| IM | 50 mg | - | - | - | 1.66 | ~70 | ||

| PO | 50 mg | Low | - | Low | - | ~6 | ||

| Goats | IV | 50 mg | - | - | - | - | - | |

| IM | 50 mg | - | - | - | - | 66.97 | ||

| PO | 50 mg | Detectable 1.5-4h | - | - | - | 4.73 |

Table 2: Pharmacokinetic Parameters of Sulpiride (Racemate) in Rats and Dogs

| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | t½ (h) | Volume of Distribution (L/kg) | Bioavailability (%) | Reference |

| Rat | IV | 25-50 | - | - | 1-2 | - | |

| PO | 100 | <1 (traces) | - | - | ~15 | ||

| Dog | IV | - | - | 1.6 - 3.4 | 1-2 | - | |

| PO | 25 | 6.1 | - | - | 30-44 (urinary excretion) | ||

| PO | 50 | 15.6 | - | - | |||

| PO | 100 | 23.9 | - | - |

Key Experimental Protocols

Accurate and reproducible bioanalytical methods are the cornerstone of pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a commonly employed technique for the quantification of this compound in biological matrices.

Protocol 1: HPLC-Based Quantification of this compound in Plasma

This protocol provides a general framework for the determination of this compound concentrations in plasma samples.

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of plasma, add a known concentration of an appropriate internal standard.

-

Add 4 mL of an extraction solvent mixture (e.g., ethyl acetate and dichloromethane in a 4:1 ratio).

-

Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Centrifuge the samples at 3000 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried residue with 0.2 mL of the mobile phase.

2. Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a UV or fluorescence detector.

-

Column: A reverse-phase C8 or C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of a buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The specific ratio and pH should be optimized for optimal separation.

-

Flow Rate: Typically 1 mL/min.

-

Detection: UV detection at approximately 280 nm or fluorescence detection with excitation at 300 nm and emission at 365 nm.

-

Injection Volume: 20 µL.

3. Calibration and Quantification

-

Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound.

-

Process the calibration standards alongside the unknown samples using the same extraction procedure.

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Science: Diagrams and Workflows

Mechanism of Action: this compound's Dual Signaling Pathway

This compound exerts its therapeutic effects primarily through the antagonism of dopamine D2 receptors and agonism of serotonin 5-HT4 receptors. This dual mechanism contributes to its prokinetic and antipsychotic properties.

Unraveling the Stereoselective Pharmacodynamics of Levosulpiride Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levosulpiride, the levorotatory (-)-enantiomer of sulpiride, is a substituted benzamide with a multifaceted pharmacological profile, exhibiting antipsychotic, prokinetic, and antiemetic properties. Its therapeutic efficacy and favorable side-effect profile compared to the racemic mixture and the dextrorotatory (+)-enantiomer, dextrosulpiride, are attributed to its distinct interactions with dopamine and serotonin receptors. This in-depth technical guide elucidates the core pharmacodynamics of this compound and its enantiomers, providing a comprehensive overview of their receptor binding affinities, downstream signaling pathways, and the experimental methodologies used for their characterization.

Receptor Binding Affinities: A Quantitative Comparison

The differential pharmacological effects of sulpiride enantiomers are rooted in their stereoselective binding to various neurotransmitter receptors. This compound demonstrates a significantly higher affinity for the dopamine D2 receptor compared to its dextro counterpart. Furthermore, this compound exhibits moderate agonist activity at the serotonin 5-HT4 receptor, contributing to its prokinetic effects. The binding affinities (Ki) of this compound, dextrosulpiride, and the racemic mixture at key receptors are summarized below.

| Compound | Receptor | Binding Affinity (Ki) [nM] | Reference |

| This compound | Dopamine D2 | ~15 | [1] |

| Dopamine D3 | ~13 | [1] | |

| Dopamine D1 | ~45,000 | [1] | |

| Dopamine D4 | ~1,000 | [1] | |

| Dopamine D5 | ~77,000 | [1] | |

| Serotonin 5-HT4 | pKB = 9.4 (approx. 0.4 nM) | ||

| Dextrosulpiride | Dopamine D2 | Inactive | |

| Racemic Sulpiride | Dopamine D2 | Occupancy at 200mg: ~17% | |

| Dopamine D2 | Occupancy at 400mg: ~28% |

Note: pKB value for this compound at the 5-HT4 receptor was converted to an approximate Ki value for comparison. The data for racemic sulpiride is presented as receptor occupancy at given doses due to the nature of the available data. It is important to note that R(+)-sulpiride (dextrosulpiride) is reported to be inactive at the dopamine D2 receptor.

Signaling Pathways: A Mechanistic Overview

The distinct clinical effects of this compound are a direct consequence of its modulation of specific intracellular signaling cascades.

Dopamine D2 Receptor Antagonism

This compound acts as a potent antagonist at dopamine D2 receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o). Blockade of these receptors by this compound prevents the inhibitory effects of dopamine on adenylyl cyclase, leading to a relative increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This mechanism is central to its antipsychotic effects.

Serotonin 5-HT4 Receptor Agonism

In addition to its potent D2 antagonism, this compound functions as a moderate agonist at serotonin 5-HT4 receptors. These receptors are coupled to stimulatory G-proteins (Gs). Activation of 5-HT4 receptors by this compound stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA). This signaling cascade is primarily responsible for the prokinetic effects of this compound in the gastrointestinal tract.

Experimental Protocols

The characterization of the pharmacodynamics of this compound and its enantiomers relies on robust in vitro assays. The following are detailed methodologies for key experiments.

Dopamine D2 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the dopamine D2 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [3H]-Spiperone, a high-affinity D2 receptor antagonist.

-

Test Compounds: this compound, dextrosulpiride, and racemic sulpiride at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

Procedure:

-

Incubation: In a 96-well plate, cell membranes are incubated with a fixed concentration of [3H]-Spiperone and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled D2 antagonist (e.g., haloperidol).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin 5-HT4 Receptor Functional Assay (cAMP Assay)

This assay measures the ability of a test compound to stimulate the 5-HT4 receptor by quantifying the production of the second messenger, cyclic AMP (cAMP).

Materials:

-

Cells: HEK293 cells stably expressing the human serotonin 5-HT4 receptor.

-

Test Compounds: this compound, dextrosulpiride, and racemic sulpiride at various concentrations.

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or similar buffer.

-

Phosphodiesterase Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

cAMP Assay Kit: Commercially available kit for measuring cAMP levels (e.g., ELISA, HTRF).

Procedure:

-

Cell Culture: HEK293 cells expressing the 5-HT4 receptor are cultured and seeded into 96-well plates.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor, such as IBMX, to prevent the breakdown of cAMP.

-

Stimulation: The cells are then stimulated with various concentrations of the test compounds for a defined period.

-

Cell Lysis: The cells are lysed to release the intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysates is quantified using a competitive immunoassay (ELISA) or a homogenous time-resolved fluorescence (HTRF) assay.

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the test compound concentration. The EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response) are determined from this curve.

Conclusion

The pharmacodynamic profile of this compound is characterized by a potent and selective antagonism of dopamine D2 receptors and a moderate agonism of serotonin 5-HT4 receptors. This dual mechanism of action, a consequence of its specific stereochemical configuration, underpins its therapeutic utility in a range of psychiatric and gastrointestinal disorders. The dextrorotatory enantiomer, in contrast, is largely inactive at the D2 receptor. A thorough understanding of these stereoselective interactions and the downstream signaling pathways is crucial for the rational design and development of novel therapeutic agents with improved efficacy and safety profiles. The experimental protocols detailed herein provide a robust framework for the continued investigation of the pharmacodynamics of this compound and other chiral compounds.

References

An In-depth Technical Guide to the Synthesis of Levosulpiride and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Levosulpiride, a substituted benzamide with significant prokinetic and antipsychotic properties, and its derivatives. This document details various synthetic strategies, experimental protocols, and quantitative data to support research and development in this area.

Introduction to this compound

This compound, the (S)-enantiomer of sulpiride, is a selective antagonist of dopamine D2 receptors and an agonist of serotonin 5-HT4 receptors.[1][2][3] This dual mechanism of action underpins its therapeutic efficacy in treating gastrointestinal disorders, such as functional dyspepsia and gastroparesis, as well as certain psychiatric conditions.[1][4] The synthesis of enantiomerically pure this compound and the development of its derivatives are of significant interest in medicinal chemistry to enhance its therapeutic profile and explore new pharmacological applications.

Synthesis of this compound

The synthesis of this compound can be broadly categorized into three main approaches: direct condensation, resolution of racemic sulpiride, and asymmetric synthesis.

Direct Condensation of Key Intermediates

The most common and direct method for this compound synthesis involves the amide coupling of (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine and a derivative of 2-methoxy-5-aminosulfonylbenzoic acid, typically the methyl ester.

Overall Reaction:

Experimental Protocol:

A mixture of (S)-2-(aminomethyl)-1-ethylpyrrolidine and methyl 2-methoxy-5-sulfamoylbenzoate in a suitable high-boiling solvent such as n-butanol or ethylene glycol is refluxed for an extended period (20-36 hours). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated and purified. Purification typically involves an acid-base extraction followed by recrystallization from an appropriate solvent like methanol or ethanol.

Quantitative Data:

| Reactants | Solvent | Reaction Time (hours) | Temperature (°C) | Molar Yield (%) | Reference |

| (S)-2-(aminomethyl)-1-ethylpyrrolidine, Methyl 2-methoxy-5-sulfamoylbenzoate | n-butanol | 20 | Reflux | 75 | |

| (S)-1-ethyl-2-aminomethylpyrrolidin, 2-methoxy-5-sulphamoyl methyl benzoate | Ethylene glycol | 36 | 62-65 | 90 |

Resolution of Racemic Sulpiride

An alternative approach involves the synthesis of racemic sulpiride followed by the resolution of the enantiomers. A patented method describes an efficient resolution process using ultrasonication.

Experimental Protocol:

Racemic sulpiride is dissolved in a mixture of methanol and N,N-dimethylformamide. A catalytic amount of ferric oxide fine powder is added, and the mixture is subjected to ultrasonication at a specific frequency (e.g., 32.45 kHz) for a defined period. This compound is then crystallized from the solution by cooling under vacuum and further ultrasonication at a different frequency. The final product is isolated by filtration and vacuum drying.

Quantitative Data for Ultrasonic Resolution:

| Starting Material | Solvents | Ultrasonic Frequency (kHz) | Temperature (°C) | Molar Yield (%) | Reference |

| 20g Sulpiride | 82g Methanol, 16g DMF | 32.45 then 40 | 2 then 50 (drying) | 96.72 | |

| 20g Sulpiride | 84g Methanol, 18g DMF | 32.45 then 50 | 4 then 60 (drying) | 97.13 | |

| 20kg Sulpiride | 83kg Methanol, 17kg DMF | 32.45 then 45 | 3 then 55 (drying) | 98.0 |

Asymmetric Synthesis

Asymmetric synthesis provides a direct route to the enantiomerically pure final product, avoiding the need for resolution. One such pathway starts from the chiral precursor (S)-proline. This multi-step synthesis involves the formation of key intermediates to build the this compound molecule with the correct stereochemistry. While this method can be elegant, it often involves more steps and may have a lower overall yield compared to the resolution method.

Synthesis of this compound Derivatives

The modification of the this compound scaffold can lead to new compounds with altered pharmacokinetic or pharmacodynamic properties. A common approach is the synthesis of Schiff base derivatives.

Synthesis of Schiff Base Derivatives

Schiff bases are formed by the reaction of the primary amine group of a drug with a carbonyl compound (aldehyde or ketone).

General Reaction Scheme:

Experimental Protocol:

This compound and a carbonyl-containing compound are dissolved in ethanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for approximately 4 hours. After cooling to room temperature, the crude product precipitates and is collected by filtration. Further purification is achieved by recrystallization.

Characterization:

The synthesized Schiff base derivatives are typically characterized by spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR).

Quantitative Data:

Signaling Pathways of this compound

The therapeutic effects of this compound are mediated through its interaction with dopamine D2 and serotonin 5-HT4 receptors in the gastrointestinal tract and the central nervous system.

Dopamine D2 Receptor Antagonism

In the enteric nervous system, dopamine typically acts as an inhibitory neurotransmitter, reducing gastrointestinal motility. This compound, by acting as a D2 receptor antagonist, blocks this inhibitory effect, leading to an increase in acetylcholine release and enhanced gastrointestinal motility.

Caption: Dopamine D2 Receptor Antagonism by this compound.

Serotonin 5-HT4 Receptor Agonism

This compound also acts as an agonist at 5-HT4 receptors, which are Gs-protein coupled receptors. Activation of these receptors in the enteric nervous system stimulates the release of acetylcholine, further contributing to its prokinetic effects.

Caption: Serotonin 5-HT4 Receptor Agonism by this compound.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and purification of this compound derivatives.

Caption: General workflow for synthesis of this compound derivatives.

Conclusion

This technical guide has outlined the primary synthetic pathways for this compound and its Schiff base derivatives. The direct condensation and resolution of sulpiride represent efficient methods for obtaining this compound, while the synthesis of derivatives offers opportunities for modulating its pharmacological properties. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field. Further exploration into a wider range of derivatives and detailed structure-activity relationship studies will continue to advance the therapeutic potential of this important class of compounds.

References

- 1. Serotonin Signaling in the Gastrointestinal Tract: Functions, dysfunctions, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiological Modulation of Intestinal Motility by Enteric Dopaminergic Neurons and the D2 Receptor: Analysis of Dopamine Receptor Expression, Location, Development, and Function in Wild-Type and Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signal transduction pathways involved in dopamine D2 receptor-evoked emesis in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In silico studies, synthesis, characterization and in vitro studies of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical Characterization of Levosulpiride Powder: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levosulpiride, the (S)-enantiomer of sulpiride, is a substituted benzamide with antipsychotic, antidepressant, antiemetic, and prokinetic properties.[1] Its therapeutic effects are primarily attributed to its selective antagonism of dopamine D2 receptors.[2][3] A thorough understanding of the physicochemical properties of this compound powder is paramount for drug development, formulation design, and quality control. This guide provides a comprehensive overview of the key chemical and physical characteristics of this compound powder, along with detailed experimental protocols for its characterization.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[4] Key physicochemical properties are summarized in the table below.

| Property | Value |

| Chemical Name | N-[[(2S)-1-Ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide[1] |

| Molecular Formula | C₁₅H₂₃N₃O₄S |

| Molecular Weight | 341.43 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 183-186 °C |

| Solubility | Slightly soluble in DMF, DMSO, and Methanol. Insoluble in water, ether, chloroform, and benzene. |

| pKa (Strongest Acidic) | 10.24 |

| pKa (Strongest Basic) | 8.39 |

| LogP | 1.2 |

Analytical Characterization

A comprehensive characterization of this compound powder involves a combination of spectroscopic, chromatographic, thermal, and crystallographic techniques.

Spectroscopic Analysis

1. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

-

Experimental Protocol:

-

Instrument: FTIR Spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.

-

Sample Preparation: A small amount of this compound powder is placed directly on the UATR crystal.

-

Scan Range: 4000-400 cm⁻¹

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in this compound.

-

-

Characteristic FTIR Peaks:

| Wavenumber (cm⁻¹) | Assignment |

| 3369 | N-H stretching (sulfonamide) |

| 3106 | C-H stretching (aromatic) |

| 2966 | C-H stretching (aliphatic) |

| 1640 | C=O stretching (amide) |

| 1595 | C=C stretching (aromatic) |

| 1335, 1160 | S=O stretching (sulfonamide) |

2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed for the quantitative determination of this compound.

-

Experimental Protocol:

-

Instrument: UV-Vis Spectrophotometer.

-

Solvent: 0.1 N Hydrochloric Acid (HCl).

-

Sample Preparation: A standard stock solution of this compound is prepared in 0.1 N HCl and further diluted to obtain working standards in the concentration range of 6-36 µg/ml.

-

Analysis: The absorbance of the solutions is measured at the wavelength of maximum absorbance (λmax).

-

λmax: 288.1 nm in 0.1 N HCl.

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

-

Experimental Protocol:

-

Instrument: NMR Spectrometer (e.g., 400 MHz or 500 MHz).

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Sample Preparation: A small amount of this compound powder is dissolved in the deuterated solvent.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded.

-

-

¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 7.0 (s, 2H) | - |

| 2 | - | 130.5 |

| 3 | 7.99 (d, 1H) | 130.4 |

| 4 | 7.58 (d, 1H) | 111.8 |

| 5 | - | 125.7 |

| 6 | 7.05 (s, 1H) | 155.8 |

| 7 | - | 165.2 |

| 8 | 8.35 (t, 1H) | - |

| 9 | - | 55.9 |

| 10 | 3.85 (s, 3H) | 56.1 |

| 11 | 3.30 (m, 2H) | 47.5 |

| 12 | 2.95 (m, 1H) | 66.2 |

| 13 | 2.40 (m, 1H) | 28.7 |

| 14 | 1.85 (m, 1H) | 22.5 |

| 15 | 1.65 (m, 2H) | 52.1 |

| 16 | 2.80 (m, 1H) | 47.8 |

| 17 | 2.55 (m, 1H) | 15.2 |

| 18 | 1.05 (t, 3H) | - |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the separation, identification, and quantification of this compound and its related substances.

-

Experimental Protocol (Method 1 - for drug substance):

-

Instrument: HPLC system with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of 10 mM phosphate buffer (pH 3.5) and acetonitrile (85:15, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 237 nm.

-

Injection Volume: 20 µL.

-

-

Experimental Protocol (Method 2 - for forced degradation studies):

-

Instrument: HPLC system with a PDA detector.

-

Column: Hypersil BDS C18 (250 x 4.6 mm).

-

Mobile Phase: A mixture of ammonium acetate buffer (pH 3.5) and acetonitrile (84:16, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 282 nm.

-

Thermal Analysis

1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and to study the thermal behavior of this compound.

-

Experimental Protocol:

-

Instrument: Differential Scanning Calorimeter.

-

Sample Preparation: 3-5 mg of this compound powder is accurately weighed into an aluminum pan and hermetically sealed.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 25 °C to 250 °C.

-

Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.

-

Data Analysis: The thermogram is analyzed for endothermic and exothermic events. A sharp endotherm corresponding to the melting of the crystalline drug is expected.

-

2. Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of this compound.

-

Experimental Protocol:

-

Instrument: Thermogravimetric Analyzer.

-

Sample Preparation: 5-10 mg of this compound powder is placed in a platinum or ceramic pan.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 25 °C to 600 °C.

-

Atmosphere: Nitrogen purge at a flow rate of 20-50 mL/min.

-

Data Analysis: The TGA curve shows the percentage weight loss as a function of temperature, indicating the decomposition temperature of the compound.

-

Crystallographic Analysis

Powder X-ray Diffraction (PXRD)

PXRD is used to investigate the crystalline nature of this compound powder.

-

Experimental Protocol:

-

Instrument: X-ray Diffractometer.

-

Radiation Source: Cu Kα radiation (λ = 1.5406 Å).

-

Voltage and Current: 40 kV and 40 mA.

-

Scan Range (2θ): 5° to 50°.

-

Scan Speed: 2°/min.

-

Sample Preparation: this compound powder is packed into a sample holder.

-

Data Analysis: The resulting diffractogram, with its characteristic peaks at specific 2θ angles, provides a fingerprint of the crystalline form of this compound.

-

Mandatory Visualizations

Caption: Experimental workflow for this compound powder characterization.

Caption: this compound's antagonistic action on the presynaptic dopamine D2 receptor.

Conclusion

This technical guide provides a comprehensive framework for the chemical characterization of this compound powder. The detailed experimental protocols and data presented herein will be a valuable resource for researchers, scientists, and drug development professionals involved in the analysis, formulation, and quality control of this important active pharmaceutical ingredient. Adherence to these methodologies will ensure the generation of accurate and reproducible data, which is critical for regulatory submissions and the development of safe and effective pharmaceutical products.

References

In Silico Molecular Docking of Levosulpiride with Dopamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levosulpiride, the levorotatory enantiomer of sulpiride, is a substituted benzamide with antipsychotic, prokinetic, and antiemetic properties.[1][2] Its primary mechanism of action involves the selective antagonism of dopamine D2 receptors.[1][2][3] This technical guide provides an in-depth overview of the in silico molecular docking of this compound with dopamine receptors, with a primary focus on the D2 subtype. It outlines detailed experimental protocols for performing such studies, presents quantitative data on binding affinities, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in computational drug design and development.

Introduction

This compound is a versatile therapeutic agent used in the management of various psychiatric and gastrointestinal disorders. Its therapeutic efficacy is intrinsically linked to its interaction with the central and peripheral nervous systems, primarily through the blockade of D2 dopamine receptors. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing valuable insights into the molecular interactions that govern this binding. In the context of this compound, in silico docking studies are instrumental in elucidating the structural basis of its antagonism at dopamine receptors, guiding lead optimization, and predicting potential off-target effects.

This guide will delve into the specifics of performing molecular docking of this compound with dopamine receptors, offering a step-by-step methodology, summarizing key quantitative findings, and providing visual representations of the underlying biological and computational processes.

Quantitative Data: Binding Affinities of this compound

The binding affinity of a ligand for its receptor is a critical parameter in drug design. For this compound, experimental data provides a strong foundation for validating in silico models. The following table summarizes the reported inhibition constants (Ki) of this compound for various dopamine receptor subtypes.

| Receptor Subtype | Ligand | Ki (μM) |

| Dopamine D2 | This compound | ~ 0.015 |

| Dopamine D3 | This compound | ~ 0.013 |

| Dopamine D4 | This compound | 1 |

| Dopamine D1 | This compound | ~ 45 |

| Dopamine D5 | This compound | ~ 77 |

Table 1: Experimentally determined inhibition constants (Ki) of this compound for dopamine receptor subtypes. Data sourced from PubChem.

Experimental Protocols: In Silico Molecular Docking

This section provides a detailed methodology for conducting molecular docking studies of this compound with the human dopamine D2 receptor. The protocol is a composite of established practices in the field, utilizing widely accepted software and techniques.

Software and Tools

-

Molecular Graphics Laboratory (MGL) Tools with AutoDock 4.2: For receptor and ligand preparation.

-

AutoDock Vina: For the docking simulation.

-

PyMOL or UCSF Chimera: For visualization and analysis of results.

-

PubChem: For obtaining the 3D structure of this compound.

-

Protein Data Bank (PDB): For obtaining the crystal structure of the dopamine D2 receptor.

Receptor Preparation

-

Structure Retrieval: Obtain the crystal structure of the human dopamine D2 receptor in complex with an antagonist, such as risperidone (PDB ID: 6CM4), from the Protein Data Bank.

-

Protein Cleaning: Remove water molecules, co-crystallized ligands, and any non-receptor chains from the PDB file.

-

Protonation and Charge Assignment: Add polar hydrogens and assign Kollman charges to the receptor using AutoDockTools.

-

File Format Conversion: Save the prepared receptor structure in the PDBQT format.

Ligand Preparation

-

Structure Retrieval: Download the 3D structure of this compound from the PubChem database (CID: 688272).

-

Energy Minimization: Perform energy minimization of the ligand structure to obtain a stable conformation.

-

Torsion Tree Definition: Define the rotatable bonds in the this compound molecule to allow for conformational flexibility during docking.

-

Charge Assignment: Assign Gasteiger charges to the ligand.

-

File Format Conversion: Save the prepared ligand structure in the PDBQT format.

Grid Box Generation

-

Binding Site Identification: Identify the active site of the D2 receptor based on the position of the co-crystallized ligand in the original PDB file. Key residues in the D2 receptor active site often include those in the orthosteric binding pocket.

-

Grid Parameter Definition: Define a grid box that encompasses the entire binding site. For the D2 receptor (PDB: 6CM4), example grid parameters could be centered on the binding pocket with dimensions of approximately 60 x 60 x 60 Å.

-

Grid Map Generation: Generate grid maps for each atom type in the ligand using AutoGrid. These maps pre-calculate the interaction energies, accelerating the docking process.

Docking Simulation

-

Algorithm Selection: Utilize the Lamarckian Genetic Algorithm in AutoDock Vina for the docking simulation.

-

Docking Parameters: Set the number of genetic algorithm runs (e.g., 100) and the maximum number of energy evaluations.

-

Execution: Run the AutoDock Vina simulation. The program will explore different conformations of this compound within the defined grid box and calculate the binding energy for each pose.

Analysis of Results

-

Pose Selection: Analyze the output from AutoDock Vina, which will provide multiple binding poses ranked by their predicted binding energy (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

-

Interaction Analysis: Use visualization software like PyMOL or UCSF Chimera to examine the interactions between this compound and the amino acid residues of the D2 receptor in the selected pose. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges.

Visualizations

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the D2 dopamine receptor, which is a G-protein coupled receptor (GPCR).

Caption: Dopamine D2 Receptor Signaling Pathway.

Molecular Docking Workflow

The following diagram outlines the key steps involved in a typical molecular docking workflow.

Caption: General Molecular Docking Workflow.

Conclusion

In silico molecular docking is a powerful and indispensable tool in modern drug discovery and development. For a drug like this compound, understanding its interaction with dopamine receptors at a molecular level is crucial for comprehending its therapeutic effects and potential side effects. The protocols and data presented in this guide offer a framework for researchers to conduct their own in silico investigations of this compound and other small molecules targeting GPCRs. The continued application of these computational methods will undoubtedly contribute to the design of more selective and efficacious therapeutic agents in the future.

References

Levosulpiride's effects on the central and peripheral nervous system

An In-depth Technical Guide to Levosulpiride's Effects on the Central and Peripheral Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted benzamide, the levo-enantiomer of sulpiride, exhibiting a unique pharmacological profile as both an atypical antipsychotic and a prokinetic agent.[1][2] Its therapeutic utility stems from its dual mechanism of action, primarily involving selective antagonism of dopamine D₂ receptors and moderate agonism of serotonin 5-HT₄ receptors.[3][4] This document provides a comprehensive technical overview of s. It details the molecular mechanisms, summarizes quantitative data from clinical and preclinical studies, outlines key experimental protocols, and visualizes the associated signaling pathways. The objective is to furnish a core resource for professionals engaged in neuroscience research and pharmaceutical development.

Core Mechanism of Action

This compound's pharmacological activity is principally defined by its interaction with two key receptor types:

-

Dopamine D₂ Receptor Antagonism : this compound is a selective antagonist of D₂ and D₃ dopamine receptors in both the central nervous system (CNS) and peripheral nervous system (PNS).[5] At low doses, it preferentially blocks presynaptic D₂ autoreceptors, which enhances dopamine synthesis and release. At higher doses, it acts on postsynaptic D₂ receptors, which is responsible for its antipsychotic effects. This antagonism is the foundation for its antipsychotic, antiemetic, and prokinetic properties.

-

Serotonin 5-HT₄ Receptor Agonism : this compound also functions as a moderate agonist at 5-HT₄ receptors. This action is particularly relevant in the gastrointestinal tract, where it contributes to its prokinetic effects by facilitating the release of acetylcholine (ACh) from enteric neurons.

This dual mechanism allows this compound to modulate both dopaminergic and serotonergic pathways, resulting in a complex profile of effects across different physiological systems.

Figure 1: Core Mechanism of Action of this compound.

Effects on the Central Nervous System (CNS)

This compound's antagonism of central D₂ receptors across different dopaminergic pathways results in a range of therapeutic effects and adverse reactions.

Therapeutic Actions

-

Antipsychotic Effect : By blocking D₂ receptors in the mesolimbic pathway, this compound alleviates positive symptoms of schizophrenia, such as delusions and hallucinations. Its preferential binding to presynaptic autoreceptors at lower doses may contribute to its efficacy against negative symptoms.

-

Antiemetic Effect : this compound exerts antiemetic effects by antagonizing D₂ receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.

-

Antidepressant and Anxiolytic Effects : The drug is also used for mood and anxiety disorders, believed to be mediated by the modulation of dopaminergic transmission.

Adverse Effects

-

Extrapyramidal Symptoms (EPS) : D₂ receptor blockade in the nigrostriatal pathway can lead to movement disorders. These are often dose-dependent and can manifest as drug-induced parkinsonism (tremor, stiffness), acute dystonia, akathisia, and tardive dyskinesia. A prospective study found a significant positive correlation (r = 0.8295, P = 0.0154) between the duration of treatment and the incidence of tremor or stiffness.

-

Hyperprolactinemia : Antagonism of D₂ receptors on lactotrophic cells in the anterior pituitary gland (tuberoinfundibular pathway) removes dopamine's tonic inhibition of prolactin secretion. This leads to elevated serum prolactin levels, which can cause galactorrhea, gynecomastia, and menstrual irregularities. Some patients using this compound can develop serum prolactin levels exceeding 200 ng/mL.

Figure 2: this compound's CNS Effects via Dopaminergic Pathways.

Effects on the Peripheral Nervous System (PNS)

In the periphery, this compound primarily targets the enteric nervous system to modulate gastrointestinal (GI) motility.

Prokinetic Action

Dopamine acts as an inhibitory neurotransmitter in the GI tract, suppressing motility by reducing acetylcholine (ACh) release. This compound's prokinetic effect is achieved through a dual mechanism:

-

Enteric D₂ Receptor Antagonism : By blocking inhibitory D₂ receptors on cholinergic neurons in the myenteric plexus, this compound disinhibits ACh release. This increases the amplitude of cholinergic contractions in the gastric antrum (by 37%) and jejunum (by 45%), enhancing peristalsis and accelerating gastric emptying.

-

Enteric 5-HT₄ Receptor Agonism : this compound acts as a moderate agonist on 5-HT₄ receptors, which are also located on enteric neurons. Activation of these receptors further promotes the release of ACh, contributing to the overall prokinetic effect.

This combined action makes this compound effective in treating disorders characterized by delayed gastric emptying, such as functional dyspepsia and diabetic gastroparesis.

Figure 3: this compound's Prokinetic Mechanism in the Enteric Nervous System.

Quantitative Data Summary

The following tables summarize key quantitative findings from pharmacokinetic and clinical efficacy studies.

Table 1: Pharmacokinetic Parameters of this compound

This table presents mean pharmacokinetic parameters following single and multiple intramuscular (IM) and oral (PO) administrations in healthy volunteers.

| Administration Route & Dose | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) | Bioavailability (F) | Reference(s) |

| Single Dose | |||||

| 25 mg IM | 441 | 1724 (AUC₀₋₃₆) | 7.0 | 96.8% | |

| 50 mg IM | 823 | 3748 (AUC₀₋₃₆) | 6.8 | - | |

| 25 mg PO | - | 449 (AUC₀₋t) | - | 23.4% | |

| 100 mg PO | - | 1443 (AUC₀₋t) | - | - | |

| Multiple Dose | |||||

| 25 mg IM (every 12h) | 539 (Css,max) | 1635 (AUCss) | 7.6 | - | |

| 50 mg PO (3 times daily) | - | - | - | - |

Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; t½: Elimination half-life; Css,max: Maximum steady-state plasma concentration; AUCss: Area under the curve at steady state.

Table 2: Efficacy of this compound on Gastrointestinal Motility

This table details the effects of this compound (75 mg/day) on gastric and gallbladder emptying in patients with functional dyspepsia.

| Parameter | This compound | Placebo | P-value | Reference(s) |

| Gastric Half-Emptying Time (Liquids) | Accelerated | No significant change | < 0.05 | |

| Gastric Emptying (% change at 180 min) | Significant Increase | No significant change | < 0.001 | |

| Gallbladder Emptying (% change at 60 min) | Significant Increase | No significant change | < 0.05 | |

| Reduction in Dyspeptic Symptom Score | Significant Reduction | No significant change | < 0.025 |

Table 3: Incidence of Adverse Effects Associated with this compound

This table summarizes the incidence of the most common adverse events reported in clinical trials and observational studies.

| Adverse Effect | Incidence | Population | Reference(s) |

| Any Adverse Event | 11% | 840 patients with dyspepsia | |

| Hyperprolactinemia / Galactorrhea | 26.7% of adverse events | 342 patients | |

| Somnolence | 17.8% of adverse events | 342 patients | |

| Fatigue | 11.1% of adverse events | 342 patients | |

| Drug-Induced Parkinsonism | 86.6% (of 30 patients with EPS) | Patients with neurological symptoms | |

| Treatment Discontinuation due to AE | 0.9% | 840 patients with dyspepsia |

Experimental Protocols

Protocol for Assessment of Pharmacokinetics in Healthy Volunteers

-

Study Design : Open-label, randomized, single- and multiple-dose studies.

-

Subjects : Healthy adult male and female volunteers.

-

Administration : this compound administered via intravenous (IV), intramuscular (IM), or oral (PO) routes at specified doses.

-

Sample Collection : Venous blood samples are collected into heparinized tubes at predefined time points pre- and post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 36 hours). Plasma is separated by centrifugation and stored at -80°C.

-

Analytical Method : Plasma concentrations of this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. An internal standard (e.g., enalaprilat) is used for quantification.

-

Data Analysis : Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F, Vd/F) are calculated using non-compartmental analysis with software such as DAS 2.1.1.

Figure 4: Experimental Workflow for Pharmacokinetic Analysis.

Protocol for Evaluation of Gastric and Gallbladder Emptying

-

Study Design : Randomized, double-blind, placebo-controlled trial.

-

Subjects : Patients diagnosed with functional dyspepsia.

-

Intervention : Oral this compound (e.g., 25 mg three times daily) or placebo for a defined period (e.g., 20 days).

-

Symptom Assessment : Dyspeptic symptoms are scored using a cumulative index and a visual analogue scale before and after the treatment period.

-

Gastric Emptying Measurement :

-

Liquid Meal : Assessed using epigastric impedance. Gastric half-emptying time (t½) is calculated.

-

Solid-Liquid Meal : Assessed using real-time ultrasonography. The antral area is measured at baseline and at regular intervals post-meal to determine the rate of emptying.

-

-

Gallbladder Emptying Measurement : Assessed via real-time ultrasonography. Gallbladder volume is measured before and after a standardized meal to calculate the ejection fraction over time.

-

Statistical Analysis : Pre- and post-treatment values within and between groups are compared using appropriate statistical tests (e.g., Student's t-test, ANOVA).

Protocol for In Vitro Assessment of 5-HT₄ Receptor Agonism

-

Tissue Preparation : Guinea pigs are euthanized, and segments of the gastrointestinal tract (e.g., gastric antrum, colon) are isolated. Longitudinal muscle-myenteric plexus (LMMP) or circular muscle strips are prepared and mounted in organ baths containing Krebs solution, maintained at 37°C and gassed with 95% O₂/5% CO₂.

-

Experimental Setup : Muscle strips are connected to isometric force transducers to record contractions. Tissues are subjected to electrical field stimulation (EFS) to elicit neurogenic contractions.

-

Drug Application : Cumulative concentration-response curves are generated for this compound by adding it to the organ bath in increasing concentrations. The effect on submaximal EFS-induced cholinergic contractions is measured.

-

Antagonism Study : To confirm 5-HT₄ receptor mediation, the experiment is repeated in the presence of a selective 5-HT₄ receptor antagonist (e.g., GR125487). A rightward shift in the this compound concentration-response curve indicates competitive antagonism.

-

Data Analysis : The potency (pD₂) of this compound and the affinity (pKB) of the antagonist are calculated from the concentration-response data.

Conclusion

This compound possesses a multifaceted pharmacological profile characterized by its dual action on central and peripheral D₂ and 5-HT₄ receptors. Its selective D₂ antagonism provides the basis for its efficacy as an antipsychotic and potent antiemetic, while also being responsible for significant adverse effects, including extrapyramidal symptoms and hyperprolactinemia. In the periphery, this D₂ antagonism, combined with 5-HT₄ receptor agonism, produces a robust prokinetic effect, making it a valuable agent for managing gastrointestinal motility disorders like functional dyspepsia. A thorough understanding of these distinct yet interconnected mechanisms is critical for optimizing its therapeutic application and managing its risk profile in clinical practice and future drug development. The quantitative data and experimental frameworks presented herein provide a foundational resource for further scientific inquiry into this versatile therapeutic agent.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - Uses, Side Effects, Dosage, Composition [pacehospital.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. droracle.ai [droracle.ai]

- 5. Pharmacokinetics of this compound after single and multiple intramuscular administrations in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]

The Enantioselective Profile of Sulpiride: A Technical Deep Dive into the Biological Activities of Levosulpiride and its Dextro Counterpart

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulpiride, a substituted benzamide, exists as a racemic mixture of two enantiomers: Levosulpiride and Dextrosulpiride. While the racemic form has been utilized clinically, a deeper understanding of the distinct pharmacological properties of each enantiomer is crucial for optimizing therapeutic strategies and advancing drug development. This technical guide provides an in-depth analysis of the biological activities of this compound versus its dextro enantiomer, focusing on their differential interactions with key neurotransmitter receptors and the resulting physiological and clinical implications. Through a comprehensive review of available data, this document elucidates the stereoselective pharmacology that underpins the unique therapeutic profiles of each isomer.

Introduction

The principle of stereoselectivity in pharmacology dictates that enantiomers of a chiral drug can exhibit significantly different biological activities. This is attributed to the three-dimensional nature of drug-receptor interactions, where a precise molecular fit is often required for optimal binding and signal transduction. Sulpiride serves as a classic example of this principle, with its levo- and dextrorotatory isomers displaying distinct affinities for dopamine and serotonin receptors, leading to divergent therapeutic applications. This compound has emerged as a prominent therapeutic agent, particularly for its prokinetic and antipsychotic effects, while the clinical utility of Dextrosulpiride has been less explored. This guide will dissect the molecular and clinical data to provide a clear comparison of these two enantiomers.

Receptor Binding Affinity and Functional Activity

The differential pharmacological effects of this compound and Dextrosulpiride are primarily rooted in their stereoselective binding to and modulation of dopamine and serotonin receptors.

Dopamine Receptor Interactions

This compound is a potent and selective antagonist of dopamine D2-like receptors (D2, D3, and D4).[1] This antagonism is central to both its antipsychotic and prokinetic effects. In contrast, while data on Dextrosulpiride's binding affinity is less abundant in readily available literature, it is established that this compound possesses significantly greater central antidopaminergic activity than the dextro form.[1]

Table 1: Comparative Binding Affinities (Ki) of this compound for Human Dopamine Receptors

| Receptor | This compound Ki (µM) |

| D1 | ~ 45 |

| D2 | ~ 0.015 |

| D3 | ~ 0.013 |

| D4 | 1 |

| D5 | ~ 77 |

Data sourced from PubChem CID 688272.

The high affinity of this compound for D2 and D3 receptors underscores its potent dopaminergic blockade. The significantly lower affinity for D1 and D5 receptors highlights its selectivity.

Serotonin 5-HT4 Receptor Interactions

This compound also acts as a moderate agonist at the serotonin 5-HT4 receptor.[2] This agonistic activity is believed to contribute significantly to its prokinetic effects in the gastrointestinal tract by facilitating the release of acetylcholine, a key neurotransmitter in promoting gut motility. Information regarding the specific 5-HT4 receptor activity of Dextrosulpiride is not widely documented, but the prokinetic effects are predominantly attributed to the levo-enantiomer.

Signaling Pathways

The differential receptor interactions of this compound and Dextrosulpiride translate into distinct downstream signaling cascades.

Dopamine D2 Receptor Signaling

As a D2 receptor antagonist, this compound blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels in certain neuronal populations. In the context of the gastrointestinal tract, this antagonism at presynaptic D2 receptors on cholinergic neurons removes the dopaminergic inhibition of acetylcholine release, thereby enhancing motility.

Serotonin 5-HT4 Receptor Signaling

This compound's agonism at 5-HT4 receptors, which are Gs-protein coupled, leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. In enteric neurons, this signaling cascade enhances the release of acetylcholine, contributing to the prokinetic effect.

Experimental Protocols

The characterization of the biological activities of this compound and Dextrosulpiride relies on a variety of in vitro and in vivo experimental assays.

Dopamine D2 Receptor Competitive Binding Assay

This assay determines the affinity of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound and Dextrosulpiride for the dopamine D2 receptor.

Materials:

-

Cell membranes prepared from cells expressing recombinant human dopamine D2 receptors (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist.

-

Non-specific binding control: A high concentration of a non-labeled D2 antagonist (e.g., haloperidol).

-

Test compounds: this compound and Dextrosulpiride at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound (or buffer for total binding, or non-specific control).

-

Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

5-HT4 Receptor Functional Assay (cAMP Measurement)

This assay measures the ability of a test compound to stimulate the 5-HT4 receptor by quantifying the resulting increase in intracellular cyclic AMP (cAMP).

Objective: To determine the potency (EC50) and efficacy of this compound and Dextrosulpiride as 5-HT4 receptor agonists.

Materials:

-

Cells stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.5 mM IBMX, pH 7.4). IBMX is a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Test compounds: this compound and Dextrosulpiride at various concentrations.

-

A reference 5-HT4 agonist (e.g., serotonin or prucalopride).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.

-

Compound Addition: Remove the culture medium and add the assay buffer containing varying concentrations of the test compounds or the reference agonist.

-

Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration to generate a dose-response curve. From this curve, determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the maximum effect (Emax).

Comparative Clinical Efficacy and Effects

The distinct pharmacological profiles of this compound and Dextrosulpiride lead to different clinical applications and side effect profiles.

Gastrointestinal Motility

This compound is widely used as a prokinetic agent for the treatment of functional dyspepsia and delayed gastric emptying.[3][4] Its efficacy in accelerating gastric emptying and improving symptoms of nausea, vomiting, and early satiety is well-documented in clinical trials. This prokinetic effect is attributed to its dual mechanism of D2 receptor antagonism and 5-HT4 receptor agonism. There is a lack of robust clinical data on the prokinetic effects of Dextrosulpiride, suggesting that this activity is primarily associated with the levo-enantiomer.

Table 2: Summary of Clinical Effects on Gastrointestinal Motility

| Parameter | This compound | Dextrosulpiride |

| Gastric Emptying | Accelerates | Limited clinical data |

| Dyspeptic Symptoms | Improves | Limited clinical data |

| Nausea and Vomiting | Reduces | Limited clinical data |

Antipsychotic Activity

This compound exhibits antipsychotic properties and is used in the treatment of schizophrenia, particularly for negative symptoms. Its efficacy is thought to be mediated by its selective blockade of D2 receptors in the mesolimbic and mesocortical pathways of the brain. While racemic sulpiride has been shown to have antipsychotic activity comparable to other typical antipsychotics like haloperidol, clinical trials specifically evaluating the antipsychotic efficacy of Dextrosulpiride are not as prevalent in the literature. However, the greater central antidopaminergic activity of this compound suggests it is the primary contributor to the antipsychotic effects of the racemate.

Table 3: Summary of Antipsychotic Effects

| Parameter | This compound | Dextrosulpiride |

| Efficacy in Schizophrenia | Effective, particularly for negative symptoms | Limited clinical data |

| Primary Mechanism | D2 Receptor Antagonism | Presumed weaker D2 antagonism |

Endocrine Effects: Prolactin Elevation

A notable side effect of D2 receptor antagonists is hyperprolactinemia, resulting from the blockade of D2 receptors in the pituitary gland, which normally inhibit prolactin release. This compound is known to cause a significant elevation in serum prolactin levels, which can lead to side effects such as galactorrhea and menstrual irregularities. The extent of prolactin elevation induced by Dextrosulpiride has not been as extensively studied in direct comparative trials, but given its weaker central D2 antagonism, it is expected to have a lesser effect on prolactin levels.

Table 4: Comparative Effect on Prolactin Levels

| Parameter | This compound | Dextrosulpiride |

| Serum Prolactin | Significant Increase | Presumed lesser increase |